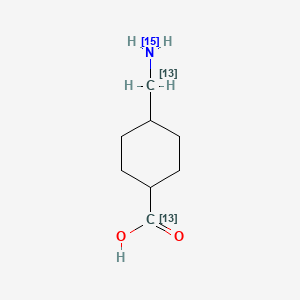
(Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifurtimox-d4 ist ein deuteriummarkiertes Derivat von Nifurtimox, einem Antiprotozoikum, das hauptsächlich zur Behandlung der Chagas-Krankheit eingesetzt wird, die durch den Parasiten Trypanosoma cruzi verursacht wird . Die Deuteriummarkierung in Nifurtimox-d4 macht es besonders nützlich als internen Standard in der quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Nifurtimox-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Nifurtimox-Molekül. Dies kann durch verschiedene Verfahren erreicht werden, einschließlich der Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der spezifische Syntheseweg und die Reaktionsbedingungen können variieren, umfassen aber typischerweise die folgenden Schritte:
Nitrierung: Einführung einer Nitrogruppe in den aromatischen Ring.
Reduktion: Reduktion der Nitrogruppe zu einem Amin.
Deuterierung: Ersatz von Wasserstoffatomen durch Deuterium unter Verwendung deuterierter Reagenzien oder Lösungsmittel.
Industrielle Produktionsmethoden: Die industrielle Produktion von Nifurtimox-d4 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute der deuteriummarkierten Verbindung zu gewährleisten. Techniken wie die Hochleistungsflüssigchromatographie (HPLC) werden zur Reinigung eingesetzt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nifurtimox-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrofuran-Einheit kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Katalytische Hydrierung oder chemische Reduktion mit Reagenzien wie Natriumborhydrid.
Substitution: Elektrophile Reagenzien wie Halogene oder Sulfonylchloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Reduktion der Nitrogruppe zu einem Amin, während die Oxidation zur Bildung verschiedener oxidierter Derivate führen kann .
Wissenschaftliche Forschungsanwendungen
Nifurtimox-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als interner Standard in der quantitativen Analyse mittels GC-MS oder LC-MS verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die Enzymaktivität, insbesondere Lactatdehydrogenase.
Medizin: Untersucht wegen seiner möglichen Verwendung bei der Behandlung von Neuroblastom, einer Krebsart.
Industrie: Anwendung bei der Entwicklung neuer analytischer Methoden und Qualitätskontrollprozesse
5. Wirkmechanismus
Der Wirkmechanismus von Nifurtimox-d4 ist ähnlich dem von Nifurtimox. Er beinhaltet die Aktivierung von Nitroreduktase-Enzymen, die reaktive Metaboliten produzieren. Diese Metaboliten erzeugen reaktive Sauerstoffspezies (ROS), die oxidativen Stress und Schäden an der DNA und anderen zellulären Komponenten von Trypanosoma cruzi verursachen, was zum Absterben des Parasiten führt . Die Verbindung beeinflusst auch die Enzymaktivität, wie z. B. die Lactatdehydrogenase, die eine Rolle bei ihrer Antiprotozoenaktivität spielt .
Wirkmechanismus
The mechanism of action of Nifurtimox-d4 is similar to that of Nifurtimox. It involves the activation of nitroreductase enzymes, which produce reactive metabolites. These metabolites generate reactive oxygen species (ROS) that cause oxidative stress and damage to the DNA and other cellular components of Trypanosoma cruzi, leading to the death of the parasite . The compound also affects enzyme activity, such as lactate dehydrogenase, which plays a role in its antiprotozoal activity .
Vergleich Mit ähnlichen Verbindungen
Nifurtimox-d4 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Nifurtimox: Die nicht deuterierte Form, die zur Behandlung der Chagas-Krankheit verwendet wird.
Benznidazol: Ein weiteres Antiprotozoikum, das zur Behandlung der Chagas-Krankheit verwendet wird.
Pentamidin: Zur Behandlung von Trypanosomiasis und anderen parasitären Infektionen eingesetzt.
Einzigartigkeit: Die Einzigartigkeit von Nifurtimox-d4 liegt in seiner Deuteriummarkierung, die seine Stabilität erhöht und eine präzise quantitative Analyse in Forschungsanwendungen ermöglicht. Dies macht es zu einem wertvollen Werkzeug in der analytischen Chemie und in pharmakokinetischen Studien .
Eigenschaften
Molekularformel |
C10H13N3O5S |
|---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
(Z)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-/i5D2,7D2 |
InChI-Schlüssel |
ARFHIAQFJWUCFH-ABMIZFLJSA-N |
Isomerische SMILES |
[2H]C1(CN(C(C(S1(=O)=O)([2H])[2H])C)/N=C\C2=CC=C(O2)[N+](=O)[O-])[2H] |
Kanonische SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


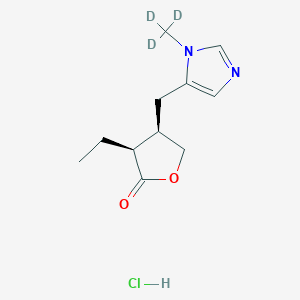
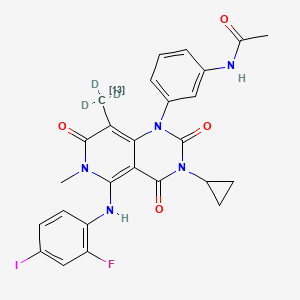
![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)
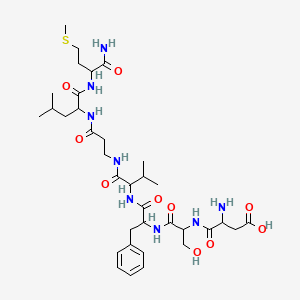

![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)


![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)
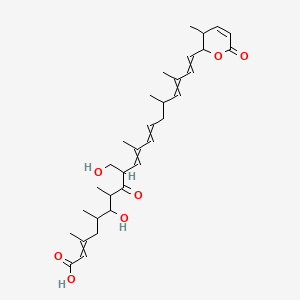
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B10783431.png)
![benzyl N-[(1R)-4-carbamimidamido-1-[({[(1S)-4-carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl]carbamoyl}methyl)carbamoyl]butyl]carbamate](/img/structure/B10783432.png)
![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B10783439.png)
